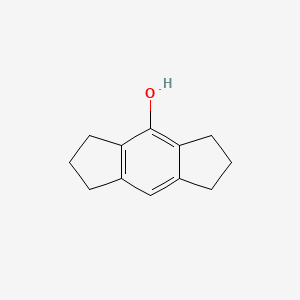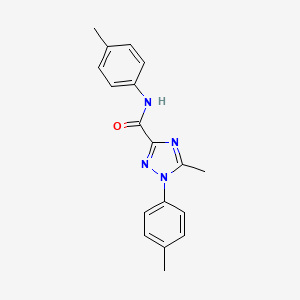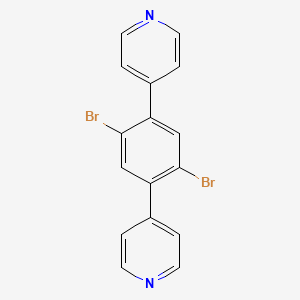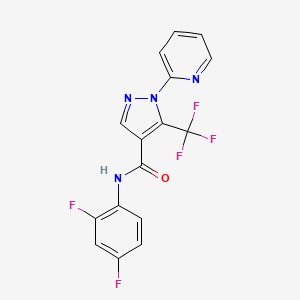![molecular formula C18H20N2O7S B13361047 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13361047.png)
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazinane ring, methoxy groups, and a pyranone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazinane ring, which can be synthesized by reacting a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine in tetrahydrofuran (THF) at low temperatures . The resulting intermediate is then coupled with a methoxy-substituted benzene derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyranone structure can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The thiazinane ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and pyranone groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide: Shares the thiazinane ring but lacks the methoxy and pyranone groups.
2-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide: Contains a similar thiazinane ring but with different substituents and a pyrimidine structure.
Uniqueness
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research and industrial applications .
Propiedades
Fórmula molecular |
C18H20N2O7S |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
N-[4-(1,1-dioxothiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C18H20N2O7S/c1-25-15-9-12(5-6-13(15)20-7-3-4-8-28(20,23)24)19-18(22)16-10-14(21)17(26-2)11-27-16/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,19,22) |
Clave InChI |
OSKISTSZIOZYLP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=O)C(=CO2)OC)N3CCCCS3(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-Bromo-2-fluorophenyl)amino]butanamide](/img/structure/B13360983.png)

![6-(1-Methyl-2-phenylvinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360997.png)

![2-(1-{2-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]ethyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361002.png)

![8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B13361011.png)
![1-(4-chlorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361022.png)
![6-(2,3-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361025.png)
![(4S)-4-(3,5-diphenylphenyl)-2-[2-[(4S)-4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13361035.png)
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13361045.png)
![2-Oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl 2-(methylthio)nicotinate](/img/structure/B13361052.png)
